Cas no 2228463-24-7 (3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid)

3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid
- 2228463-24-7
- EN300-1757918
-
- インチ: 1S/C10H12N2O5/c1-17-9-4-6(7(5-11)10(13)14)2-3-8(9)12(15)16/h2-4,7H,5,11H2,1H3,(H,13,14)
- InChIKey: SBMCHHIEAWHURO-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C=CC(=C1)C(C(=O)O)CN)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 240.07462149g/mol
- どういたいしつりょう: 240.07462149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 118Ų
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1757918-0.05g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 0.05g |
$864.0 | 2023-09-20 | ||
Enamine | EN300-1757918-0.25g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 0.25g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1757918-1.0g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 1g |
$1029.0 | 2023-06-03 | ||
Enamine | EN300-1757918-0.5g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 0.5g |
$987.0 | 2023-09-20 | ||
Enamine | EN300-1757918-0.1g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 0.1g |
$904.0 | 2023-09-20 | ||
Enamine | EN300-1757918-2.5g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 2.5g |
$2014.0 | 2023-09-20 | ||
Enamine | EN300-1757918-10.0g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 10g |
$4421.0 | 2023-06-03 | ||
Enamine | EN300-1757918-5.0g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 5g |
$2981.0 | 2023-06-03 | ||
Enamine | EN300-1757918-10g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 10g |
$4421.0 | 2023-09-20 | ||
Enamine | EN300-1757918-1g |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid |
2228463-24-7 | 1g |
$1029.0 | 2023-09-20 |
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acidに関する追加情報
Exploring the Properties and Applications of 3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid (CAS No. 2228463-24-7)
3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid (CAS No. 2228463-24-7) is a specialized organic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural features. This compound, characterized by its amino acid backbone and nitrophenyl moiety, serves as a valuable intermediate in the synthesis of more complex molecules. Its molecular formula, C10H12N2O5, reflects a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
One of the most intriguing aspects of 3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid is its potential role in drug discovery. Researchers are particularly interested in how its nitro group and methoxy substituent influence biological activity. Recent studies suggest that derivatives of this compound could be explored for their anti-inflammatory or antimicrobial properties, aligning with the growing demand for novel therapeutic agents. The compound's chirality also opens doors for enantioselective synthesis, a hot topic in modern medicinal chemistry.
From a chemical perspective, the 3-methoxy-4-nitrophenyl group in this compound provides an excellent handle for further functionalization. This feature is particularly valuable in the design of fluorescent probes or enzyme inhibitors, areas that are currently receiving significant attention in biochemical research. The compound's amino acid nature makes it compatible with peptide coupling strategies, allowing for incorporation into larger biomolecules. These characteristics position it as a promising building block in the development of diagnostic tools or targeted therapies.
The synthesis and applications of 3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid intersect with several cutting-edge research areas. In materials science, similar compounds have been investigated for their potential in creating smart polymers or biodegradable materials. The compound's aromatic nitro group could participate in photochemical reactions, making it interesting for light-responsive materials development. Additionally, its structural features resemble those found in certain natural products, sparking interest in biomimetic synthesis approaches.
Quality control and characterization of 3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid are crucial for its research applications. Advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are typically employed to verify its purity and structure. These analytical methods are particularly important given the compound's potential use in pharmaceutical development, where stringent quality standards apply. The growing emphasis on green chemistry principles has also influenced how researchers approach the synthesis and handling of such compounds.
Market trends indicate increasing demand for specialized amino acid derivatives like 3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid. The compound's versatility makes it attractive to both academic researchers and industrial developers. Current pricing and availability data suggest it occupies a niche but growing segment of the fine chemicals market. Suppliers are increasingly offering custom synthesis services for this and related compounds, reflecting the compound's importance in cutting-edge research applications.
Safety considerations for handling 3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this material. The compound's nitro aromatic nature warrants particular attention to potential sensitization effects, a common concern with similar structures. These safety aspects are especially relevant given the increasing focus on laboratory safety standards in research institutions worldwide.
Future research directions for 3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid may explore its potential in catalysis or as a precursor for more complex heterocyclic systems. The compound's structural features make it a candidate for developing new asymmetric synthesis methodologies. Additionally, its potential applications in bioconjugation chemistry could be further investigated, particularly in the context of antibody-drug conjugates or other targeted delivery systems. These possibilities align well with current trends in precision medicine and personalized therapeutics.
In summary, 3-amino-2-(3-methoxy-4-nitrophenyl)propanoic acid (CAS No. 2228463-24-7) represents an interesting case study in how subtle modifications to amino acid structures can create compounds with diverse potential applications. Its unique combination of functional groups offers multiple avenues for chemical modification and biological evaluation. As research continues to uncover new applications for such specialized building blocks, compounds like this will likely play increasingly important roles in advancing both fundamental science and applied technologies.
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